1-(2,4-Difluorobenzoyl)-3-methylpiperazine
Description
1-(2,4-Difluorobenzoyl)-3-methylpiperazine is a piperazine derivative characterized by a 3-methyl group on the piperazine ring and a 2,4-difluorobenzoyl substituent. This compound belongs to a class of bioactive molecules where structural modifications on the piperazine backbone and aromatic substituents critically influence pharmacological properties such as metabolic stability, receptor selectivity, and pharmacokinetic profiles. The 3-methyl group on the piperazine ring is known to reduce metabolism of adjacent functional groups, as observed in kinase inhibitors like Talmapimod .
Properties
IUPAC Name |
(2,4-difluorophenyl)-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-8-7-16(5-4-15-8)12(17)10-3-2-9(13)6-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKPEPXTGGJRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorobenzoyl)-3-methylpiperazine typically involves the acylation of 3-methylpiperazine with 2,4-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow reactors to enhance efficiency and yield. Continuous-flow processes allow for better control over reaction conditions, such as temperature and residence time, leading to higher yields and safer operations .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorobenzoyl)-3-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzoyl group can be substituted by nucleophiles.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of 2,4-difluorobenzoic acid and 3-methylpiperazine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted benzoyl derivatives.
Oxidation: Oxidized piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Scientific Research Applications
1-(2,4-Difluorobenzoyl)-3-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorobenzoyl)-3-methylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Table 1: Substituent Variations in Piperazine Derivatives
Key Observations :
- Fluorine Positioning : The 2,4-difluorobenzoyl group in the target compound provides balanced electronic effects compared to 2,6-difluorobenzoyl (5b), which may hinder receptor binding due to steric clashes .
- Methyl Group Impact: The 3-methyl group distinguishes it from non-methylated analogs like 1-(4-trifluoromethylphenyl)piperazine, reducing metabolic degradation of adjacent groups (e.g., benzyl in Talmapimod) .
Pharmacological and Selectivity Profiles
Key Observations :
- Metabolic Stability: Analogous to Talmapimod, the 3-methyl group likely mitigates oxidative metabolism, extending half-life compared to non-methylated derivatives .
Biological Activity
1-(2,4-Difluorobenzoyl)-3-methylpiperazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C10H10F2N2O
- Molecular Weight : 216.19 g/mol
- CAS Number : 1240564-71-9
The biological activity of 1-(2,4-Difluorobenzoyl)-3-methylpiperazine is attributed to its structural features that allow it to interact with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial DNA gyrase and other essential enzymes involved in DNA replication. This inhibition is crucial for the compound's antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Research indicates that this compound can inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and angiogenesis. Molecular docking studies suggest effective interactions with TP, enhancing its potential as an anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These MIC values indicate that 1-(2,4-Difluorobenzoyl)-3-methylpiperazine has comparable activity to standard antibiotics.
Anticancer Activity
The anticancer potential of the compound has been explored through various assays:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Ovarian Cancer (OVCAR-3) | 31.5 |
| Colorectal Cancer (Caco-2) | 43.9 |
These results highlight the compound's ability to inhibit cancer cell proliferation effectively.
Case Studies
- Antimicrobial Efficacy : A study synthesized various derivatives of triazole compounds similar to 1-(2,4-Difluorobenzoyl)-3-methylpiperazine and evaluated their antibacterial activity against drug-resistant strains. The results indicated that structural modifications significantly enhanced antibacterial activity.
- Anticancer Potential : Another research documented the effectiveness of triazole compounds in inhibiting cancer cell proliferation in vitro. The presence of halogen substituents was found to increase cytotoxicity against cancer cell lines, supporting the role of structural features in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
